3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal
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Overview
Description
3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal is an organic compound with the molecular formula C₁₂H₁₅NO It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydroquinoline.
Formylation: The tetrahydroquinoline is then subjected to formylation to introduce the aldehyde group at the 6-position.
Chain Extension: The formylated intermediate undergoes a chain extension reaction to introduce the propanal group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used.
Major Products Formed
Oxidation: 3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanoic acid.
Reduction: 3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The quinoline ring structure may also interact with biological receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: The parent compound without the propanal group.
3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanoic acid: The oxidized form of the compound.
3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanol: The reduced form of the compound.
Uniqueness
3-(1,2,3,4-Tetrahydroquinolin-6-yl)propanal is unique due to the presence of both the tetrahydroquinoline ring and the propanal group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H15NO |
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Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-(1,2,3,4-tetrahydroquinolin-6-yl)propanal |
InChI |
InChI=1S/C12H15NO/c14-8-2-3-10-5-6-12-11(9-10)4-1-7-13-12/h5-6,8-9,13H,1-4,7H2 |
InChI Key |
YISWKGJBLGQBCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CCC=O)NC1 |
Origin of Product |
United States |
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